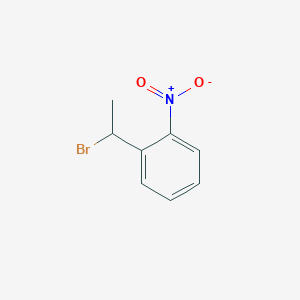

1-(1-Bromoethyl)-2-nitrobenzene

Vue d'ensemble

Description

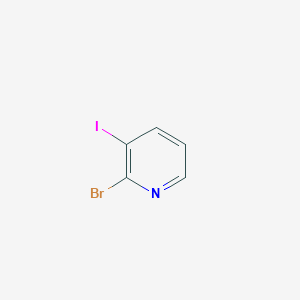

1-(1-Bromoethyl)-2-nitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromoethyl group attached to the first carbon of the benzene ring and a nitro group attached to the second carbon. This compound is utilized in the synthesis of quinolines, phenanthridines, and other nitrogen-containing heterocycles, which are important in pharmaceuticals and materials science .

Synthesis Analysis

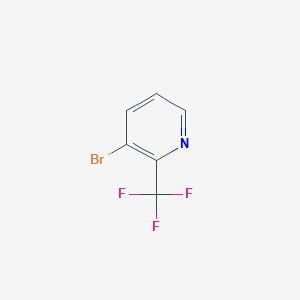

The synthesis of 1-(1-Bromoethyl)-2-nitrobenzene and its derivatives can be achieved through palladium0-mediated Ullmann cross-coupling reactions. This method involves the reaction of 1-bromo-2-nitrobenzene with beta-halo-enals, -enones, or -esters to yield beta-aryl derivatives. These derivatives can then be converted into quinolines, 2-quinolones, phenanthridines, or 6(5H)-phenanthridinones using dihydrogen in the presence of Pd on C or TiCl3 in aqueous acetone .

Molecular Structure Analysis

The molecular structure of 1-(1-Bromoethyl)-2-nitrobenzene is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromoethyl group. These substituents can affect the electronic structure of the benzene ring, as observed in similar compounds studied using ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS). The molecular orbital density of states of such adsorbates is modified due to molecule-molecule and molecule-substrate interactions .

Chemical Reactions Analysis

1-(1-Bromoethyl)-2-nitrobenzene can undergo various chemical reactions, including electrochemical reduction. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds, which can further react with carbon dioxide . Similarly, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes can lead to the formation of 1-nitro-2-vinylbenzene and 1H-indole . The radical anions of 1-bromo-4-nitrobenzene are also reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Bromoethyl)-2-nitrobenzene are influenced by its functional groups. The presence of the bromo and nitro groups can lead to multilayer formation on surfaces, as observed in bromo- and nitrobenzene, which is consistent with the charge transferred during the grafting process. The electron affinity and work function of such compounds can be altered by surface dipole effects and band bending, respectively . Additionally, the reactivity of the compound in different solvents, such as ionic liquids, can vary significantly compared to conventional solvents, suggesting that the solvent environment can stabilize charged products and promote reactivity .

Applications De Recherche Scientifique

Electrosynthetic Applications

1-(1-Bromoethyl)-2-nitrobenzene has been studied for its electrosynthetic applications. The electrochemical reductions of this compound at carbon cathodes in specific solvent conditions result in products like 1-nitro-2-vinylbenzene and 1H-indole, which are significant in synthetic chemistry. This process is influenced by factors such as the presence of a proton donor, which can alter the product outcome (Du & Peters, 2010).

Synthesis of Pharmaceutical Intermediates

The compound is a key intermediate in the synthesis of pharmaceuticals. Specifically, it has been used in the preparation of dofetilide, a medication for arrhythmia. The synthesis process involves reactions like the Williamson Reaction, with varying factors like temperature and solvent affecting the outcome (Zhai Guang-xin, 2006).

Reactions in Solvent Mixtures

1-(1-Bromoethyl)-2-nitrobenzene undergoes β-elimination reactions in solvent mixtures, such as DMSO/H2O or CH3CN/H2O. This behavior is significant for understanding the reactivity and mechanism of such compounds in different solvent environments (Alunni, Melis, & Ottavi, 2006).

Ultrasound-Assisted Synthesis

This compound is also involved in ultrasound-assisted synthesis methods. The use of ultrasound in the presence of specific catalysts enhances the reaction rate and efficiency, demonstrating the potential of ultrasound in chemical synthesis (Harikumar & Rajendran, 2014).

Application in Organic Synthesis

It is used in Ullmann cross-coupling reactions to produce a variety of organic compounds, including quinolines and phenanthridines. This showcases its versatility in organic synthesis (Banwell et al., 2004).

Environmental Applications

1-(1-Bromoethyl)-2-nitrobenzene is relevant in environmental research, particularly in studies related to pollution and wastewater treatment. Its reduction and transformation into less harmful compounds have been explored, indicating its role in environmental remediation (Mantha et al., 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

1-(1-Bromoethyl)-2-nitrobenzene is a complex organic compound. Similar compounds have been employed in controlled radical polymerization of styrene and in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in the polymerization of styrene and the esterification of benzoic acid .

Action Environment

The action, efficacy, and stability of 1-(1-Bromoethyl)-2-nitrobenzene can be influenced by various environmental factors . These may include the pH of the environment, the presence of other reactive species, and the temperature. For example, the compound’s reactivity might increase under acidic or basic conditions, and it might be more stable at lower temperatures.

Propriétés

IUPAC Name |

1-(1-bromoethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIGGSCRYVAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505442 | |

| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69642-00-8 | |

| Record name | 1-(1-Bromoethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethane, 1,1'-[methylenebis(oxy)]bis[2,2,2-trifluoro-](/img/structure/B1280464.png)

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)